Aluminum dodecaboride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

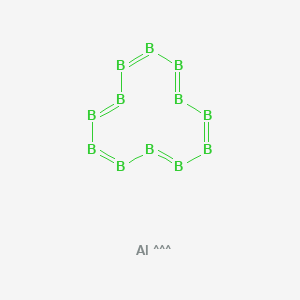

Aluminum dodecaboride is a superhard chemical compound with the chemical formula AlB₁₂. It contains 17% aluminum by weight and is known for its extreme hardness, making it the hardest boride in the aluminum-boron system. This compound exists in two crystalline forms, α-AlB₁₂ and γ-AlB₁₂, both of which consist of a framework with three-dimensional networks of B₁₂ and B₂₀ units .

Synthetic Routes and Reaction Conditions:

Reaction of Boron(III) Oxide with Sulfur and Aluminum: The β-form of this compound can be prepared by reacting boron(III) oxide with sulfur and aluminum, followed by the addition of carbon to the mixture.

Calcination of Aluminum and Boron Powders: Another method involves the calcination of a mixture of aluminum and boron powders at temperatures ranging from 900 to 1500°C.

High-Temperature Self-Propagating Synthesis: This method involves mechanical preactivation and high-temperature self-propagating synthesis, which can produce micrometer-sized particles of aluminum borides.

Industrial Production Methods:

Mechanical Activation: Aluminum borides can be synthesized by mechanical activation alone, which involves the use of a planetary ball mill at a balls-to-powder mixture weight ratio of 10:1 and a speed of 1000 rpm for 1–15 hours.

Plasma Recondensation: The plasma recondensation of an aluminum-boron mixture produces nanodispersed powders of aluminum borides.

Types of Reactions:

Oxidation: this compound is known to decompose in hot nitric acid and sulfuric acid.

Reduction: The compound can be reduced under specific conditions, although detailed reduction reactions are less commonly documented.

Common Reagents and Conditions:

Hot Nitric Acid: Used for decomposing this compound.

Sulfuric Acid: Also used for decomposition.

Major Products Formed:

Applications De Recherche Scientifique

Aluminum dodecaboride has a wide range of applications in scientific research due to its unique properties:

Mécanisme D'action

The mechanism by which aluminum dodecaboride exerts its effects is primarily related to its structural properties. The compound’s framework consists of three-dimensional networks of B₁₂ and B₂₀ units, which contribute to its extreme hardness and stability . The unique arrangement of aluminum and boron atoms allows for efficient energy absorption and resistance to deformation.

Comparaison Avec Des Composés Similaires

Aluminum Boride (AlB₂): Another compound in the aluminum-boron system, known for its high hardness and thermal stability.

Aluminum Tetraboride (AlB₄): Similar in structure but with different boron content and properties.

Aluminum Decaboride (AlB₁₀): Shares some structural similarities but differs in hardness and other physical properties.

Uniqueness of Aluminum Dodecaboride: this compound stands out due to its extreme hardness, making it the hardest boride in the aluminum-boron system. Its unique crystalline structure and high aluminum content contribute to its exceptional properties, making it a valuable material in various industrial and scientific applications .

Propriétés

Formule moléculaire |

AlB12 |

|---|---|

Poids moléculaire |

156.7 g/mol |

InChI |

InChI=1S/Al.B12/c;1-2-4-6-8-10-12-11-9-7-5-3-1 |

Clé InChI |

PZUHMJWVSIAWPE-UHFFFAOYSA-N |

SMILES canonique |

B1=BB=BB=BB=BB=BB=B1.[Al] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide](/img/structure/B13829980.png)

![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)

![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)

![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)

![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)